REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][CH2:13][OH:14])[CH:8]=[CH:9][CH:10]=1)=[O:4]>N1C=CC=CC=1.[O-2].[O-2].[O-2].[Cr+6]>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH2:11][CH2:12][CH:13]=[O:14])[CH:8]=[CH:9][CH:10]=1)=[O:4] |f:2.3.4.5|
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Name
|
|
Quantity
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1.9 g
|
Type
|
reactant
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Smiles
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COC(=O)C=1C=C(C=CC1)CCCO
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Name
|
|
Quantity
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7.9 mL
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Type
|
solvent
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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5 g
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Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Cr+6]
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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COC(=O)C=1C=C(C=CC1)CCC=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |